Substance P (2-11)

Description

BenchChem offers high-quality Substance P (2-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (2-11) including the price, delivery time, and more detailed information at info@benchchem.com.

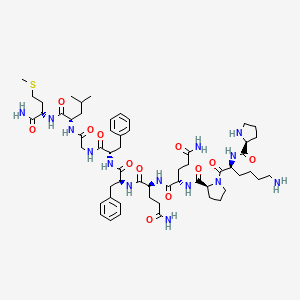

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUMOPZYRIFNRE-NVAZTIMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H86N14O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Substance P (2-11) in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a primary mediator of neurogenic inflammation, a process characterized by vasodilation, plasma extravasation, and immune cell activation initiated by the release of neuropeptides from sensory nerve endings.[1] Following its release, Substance P is rapidly metabolized into various fragments. This guide focuses on the N-terminally truncated metabolite, Substance P (2-11), and elucidates its role and mechanisms in driving the neurogenic inflammatory cascade. While research has often centered on the full-length peptide, evidence indicates that SP (2-11) is not an inactive byproduct but a biologically active fragment that retains significant pro-inflammatory capabilities, particularly in the activation of mast cells. This document provides a comprehensive overview of the metabolism, receptor interactions, signaling pathways, and experimental investigation of SP (2-11), offering a resource for professionals in neuroscience, immunology, and pharmacology.

Introduction to Neurogenic Inflammation and Substance P

Neurogenic inflammation is a localized inflammatory response triggered by the activation of primary sensory neurons.[1] Unlike classical inflammation, which is initiated by resident immune cells, the primary instigators are neuropeptides released from the peripheral terminals of these neurons.[1][2] The principal outcomes of this process are:

-

Vasodilation: An increase in blood vessel diameter, leading to localized redness (erythema) and heat.

-

Plasma Extravasation: An increase in the permeability of post-capillary venules, allowing plasma proteins and fluid to leak into the surrounding tissue, causing swelling (edema).[3]

-

Immune Cell Modulation: Recruitment and activation of various immune cells, most notably mast cells, which release a host of secondary inflammatory mediators.

Substance P (SP) , an 11-amino acid peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a cornerstone of this process. It is a member of the tachykinin peptide family and exerts its effects by binding to neurokinin (NK) receptors, showing the highest affinity for the neurokinin-1 receptor (NK-1R). Upon binding, SP initiates a cascade of events that culminate in the classic signs of inflammation.

Metabolism of Substance P and the Generation of SP (2-11)

In vivo, the activity of Substance P is tightly regulated by enzymatic degradation. It is cleaved by various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), at different sites along its sequence. This metabolism results in a variety of N-terminal and C-terminal fragments.

Substance P (2-11) is an N-terminal fragment that lacks the initial arginine residue. It has been identified as a metabolite of SP in several biological systems. For instance, studies using an in vitro model of the blood-brain barrier (BBB) and analysis of human tears have detected SP (2-11) as one of several cleavage products, alongside other fragments like SP (3-11), SP (5-11), and SP (1-7). While often found in lower concentrations than other metabolites, its presence confirms its generation in physiological and pathophysiological contexts.

Mechanism of Action of Substance P (2-11)

The biological activity of tachykinins is largely dependent on the C-terminal sequence, which is responsible for binding to and activating neurokinin receptors. Since Substance P (2-11) retains the entire C-terminal portion of the parent molecule, it is capable of activating the NK-1R and eliciting downstream inflammatory effects. However, its activity profile is also critically influenced by its N-terminal structure, particularly in its interaction with mast cells.

NK-1 Receptor-Mediated Effects: Vasodilation and Plasma Extravasation

The hallmark signs of neurogenic inflammation—vasodilation and increased vascular permeability—are primarily mediated by the activation of NK-1R on the endothelial cells of blood vessels. SP (2-11), by acting as an NK-1R agonist, contributes to these effects. Activation of the receptor on endothelial cells leads to the production of nitric oxide (NO), a potent vasodilator, and induces cellular changes that increase the gaps between endothelial cells, facilitating plasma extravasation.

Mast Cell Activation: A Critical Role for the N-Terminus

Mast cells are key players in amplifying the inflammatory response by releasing pre-stored mediators like histamine, proteases (tryptase, chymase), and newly synthesized lipids (prostaglandins, leukotrienes) and cytokines. Substance P is a potent activator of mast cells.

Crucially, studies comparing the effects of various SP fragments have shown that SP (2-11) induces mast cell degranulation to a similar extent as the full-length SP (1-11). In contrast, fragments with further N-terminal truncations (e.g., SP 4-11, 5-11) fail to cause degranulation. This indicates that the N-terminal basic amino acids (Pro-Lys-Pro) are essential for this specific action. This effect is mediated, particularly in human mast cells, by the Mas-related G protein-coupled receptor X2 (MRGPRX2), which recognizes the polycationic N-terminus of SP. Therefore, SP (2-11) can potently induce neurogenic inflammation by directly triggering mast cells via a distinct receptor mechanism from the classical NK-1R pathway.

Signaling Pathways

Substance P (2-11) elicits its effects through at least two distinct signaling pathways depending on the cell type and receptor engaged.

NK-1R Signaling Cascade

Binding of SP (2-11) to the NK-1R, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade. This pathway is central to the vascular effects of the peptide.

-

G-Protein Activation: Ligand binding causes a conformational change in the NK-1R, activating the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This leads to downstream events including the activation of the MAPK/ERK pathway and endothelial nitric oxide synthase (eNOS), resulting in vasodilation and increased permeability.

MRGPRX2 Signaling in Mast Cells

In human mast cells, SP (2-11) binding to the MRGPRX2 receptor triggers a rapid degranulation process, releasing potent inflammatory mediators.

Quantitative Data Summary

Quantitative data for SP (2-11) is limited. The following table summarizes available data for full-length SP and key fragments to provide context for the biological activity of SP (2-11), which is known to be similar to SP (1-11) in mast cell activation assays.

| Compound | Assay | Species/Cell Line | Endpoint | Potency (EC₅₀ / Dose) | Reference |

| Substance P (1-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | IC₅₀ ≈ 0.1 µM | |

| Substance P (1-11) | Plasma Extravasation | Rat (in vivo) | Evans Blue dye leakage | Dose-dependent (74.2 - 742 pmol) | |

| Substance P (1-11) | VEGF Secretion | Human (LAD2) | VEGF release | Active at 0.1–10 μM | |

| Substance P (2-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Similar to SP (1-11) | |

| Substance P (4-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Inactive | |

| Substance P (5-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Inactive |

Key Experimental Protocols

Investigating the role of SP (2-11) requires specific methodologies to assess its distinct biological activities.

Protocol: In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of SP (2-11) to induce the release of granular content from mast cells.

-

Objective: To measure SP (2-11)-induced degranulation by quantifying β-hexosaminidase release.

-

Cell Model: Human LAD2 mast cell line or primary human cord blood-derived mast cells (hCBMCs).

-

Methodology:

-

Cell Culture: Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).

-

Plating: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.

-

Stimulation: Add varying concentrations of SP (2-11), full-length SP (positive control), and a vehicle control to the wells. Incubate for 30 minutes at 37°C.

-

Lysis: To determine the total β-hexosaminidase content, lyse a separate set of unstimulated cells with a detergent (e.g., 0.1% Triton X-100).

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzymatic Reaction: Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants and lysates. Incubate to allow for the enzymatic reaction.

-

Quantification: Stop the reaction with a stop buffer and measure the absorbance at 405 nm using a plate reader.

-

Analysis: Calculate the percentage of β-hexosaminidase release relative to the total content in the lysed cells.

-

Protocol: In Vivo Plasma Extravasation (Miles Assay)

This in vivo assay measures the increase in vascular permeability in the skin, a direct consequence of neurogenic inflammation.

-

Objective: To quantify plasma protein extravasation in response to intradermal injection of SP (2-11).

-

Animal Model: Wistar rats or C57BL/6 mice.

-

Methodology:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Dye Injection: Inject Evans blue dye (e.g., 2% solution in saline, 50 mg/kg) intravenously via the tail vein. The dye binds to serum albumin.

-

Intradermal Injections: After dye circulation (approx. 5 minutes), inject SP (2-11) (in pmol to nmol range), a vehicle control (saline), and a positive control (full-length SP or histamine) intradermally into shaved dorsal skin.

-

Incubation: Allow 20-30 minutes for the extravasation to occur. Blue spots will appear at sites of increased permeability.

-

Euthanasia and Tissue Collection: Euthanize the animal and excise the skin injection sites using a biopsy punch.

-

Dye Extraction: Incubate the skin samples in a solvent (e.g., formamide or acetone/saline) at 60°C overnight to extract the Evans blue dye.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.

-

Analysis: Compare the amount of extracted dye from SP (2-11)-injected sites to the vehicle control.

-

Protocol: Identification of SP Metabolites via LC-MS/MS

This protocol is used to confirm the generation of SP (2-11) from its parent peptide in a biological matrix.

-

Objective: To identify and quantify SP (2-11) and other fragments produced from the enzymatic cleavage of SP (1-11).

-

Model: In vitro BBB model (e.g., bovine brain microvessel endothelial cell monolayers) or biological fluids (e.g., human serum, tears).

-

Methodology:

-

Incubation: Add a known concentration of full-length SP (1-11) to the biological sample. Incubate at 37°C.

-

Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).

-

Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid or a protease inhibitor cocktail) and perform solid-phase extraction (SPE) to clean up the sample and concentrate the peptides.

-

LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separation: Separate the parent peptide and its fragments using a C18 reverse-phase chromatography column with a gradient of acetonitrile and water.

-

Detection and Identification: The mass spectrometer will detect the peptides based on their mass-to-charge ratio (m/z). Fragmentation patterns (MS/MS) are then used to confirm the amino acid sequence of the metabolites, including SP (2-11).

-

Quantification: Compare the peak areas of the detected metabolites to those of known synthetic standards to determine their concentration over time.

-

Conclusion and Future Directions

The Substance P metabolite, SP (2-11), is a functionally significant product of parent peptide degradation. It retains the crucial C-terminal domain necessary for NK-1R activation, thereby contributing to the cardinal signs of neurogenic inflammation, including vasodilation and plasma extravasation. More importantly, the preservation of the N-terminal basic residues allows SP (2-11) to potently activate mast cells via the MRGPRX2 receptor, a key amplification step in the inflammatory cascade.

For drug development professionals, this distinction is critical. Therapeutic strategies aimed at mitigating neurogenic inflammation must consider the activity of SP metabolites. A simple NK-1R antagonist may not be sufficient to block the full spectrum of inflammatory events if mast cell activation by SP (2-11) via MRGPRX2 plays a significant role in a given pathology. Future research should focus on quantifying the relative contributions of SP (1-11) versus its active metabolites like SP (2-11) in various inflammatory diseases. This will pave the way for more nuanced therapeutic approaches, potentially involving dual antagonists for both NK-1R and MRGPRX2, to more effectively treat conditions underpinned by neurogenic inflammation.

References

The Discovery and History of Substance P Fragments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP), an undecapeptide neuropeptide, has been a subject of intense scientific scrutiny since its discovery in 1931. As a member of the tachykinin family, its role as a neurotransmitter and neuromodulator in pain, inflammation, and mood is well-established. However, the biological significance of Substance P extends beyond the full-length peptide. Endogenous cleavage of SP yields a cascade of N- and C-terminal fragments, each possessing unique and sometimes opposing biological activities. This guide provides a comprehensive technical overview of the discovery, history, and pharmacological characterization of these fragments. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

A Historical Perspective: From "Preparation P" to a Family of Bioactive Fragments

The journey of Substance P began in 1931 when Ulf von Euler and John H. Gaddum isolated a bioactive extract from equine brain and intestine that induced gut contraction and hypotension.[1] They named this unknown factor "Preparation P," later shortened to Substance P. For decades, its precise structure remained elusive. It wasn't until 1971 that Chang et al. successfully determined the eleven-amino-acid sequence of SP: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1]

The elucidation of SP's structure paved the way for the synthesis of the peptide and its fragments, leading to a deeper understanding of its biological functions. Early research predominantly focused on the full-length peptide and its interactions with what would later be identified as neurokinin (NK) receptors. The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2]

A pivotal shift in the field occurred with the realization that Substance P is extensively metabolized in vivo, generating a variety of N- and C-terminal fragments.[2] Crucially, these fragments were not mere inactive degradation products. Instead, they exhibited distinct biological activities, often differing from the parent molecule and sometimes acting in opposition to one another. This discovery opened up a new dimension in tachykinin research, suggesting a more complex and nuanced regulatory system than previously imagined.

The Dichotomy of Substance P Fragments: N-Terminal vs. C-Terminal Activity

The biological activities of Substance P fragments are largely segregated based on their origin from the N- or C-terminus of the parent peptide.

C-Terminal Fragments: The Effector Domain

The C-terminal fragments of Substance P are generally considered to be the primary mediators of classical tachykinin activity. The conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is essential for high-affinity binding to and activation of neurokinin receptors. Fragments as short as the hexapeptide SP(6-11) retain significant biological activity, including smooth muscle contraction and hypotensive effects. In many bioassays, the C-terminal octapeptide SP(4-11) is nearly as potent as, or in some cases even more potent than, full-length Substance P. These fragments are potent agonists at the NK1 receptor and are responsible for many of the pro-inflammatory and nociceptive effects attributed to Substance P.

N-Terminal Fragments: The Modulatory Domain

In stark contrast to their C-terminal counterparts, the N-terminal fragments of Substance P, such as SP(1-7), generally lack significant affinity for NK1 receptors and do not elicit classical tachykinin responses like smooth muscle contraction.[3] Instead, they have emerged as important modulators of the nervous system, often exhibiting effects that oppose those of Substance P and its C-terminal fragments. For instance, while C-terminal fragments are implicated in pain transmission, N-terminal fragments have been shown to possess antinociceptive properties. Furthermore, N-terminal fragments can influence motor behavior in ways distinct from the parent molecule. The mechanisms of action for N-terminal fragments are still under investigation but may involve interactions with novel binding sites or modulation of other neurotransmitter systems.

Quantitative Analysis of Substance P Fragment Activity

The following tables summarize the available quantitative data on the binding affinities and potencies of various Substance P fragments. This data allows for a direct comparison of the pharmacological profiles of these peptides.

Table 1: Binding Affinities (Ki) of Substance P Fragments at Neurokinin Receptors

| Peptide Fragment | Receptor | Species | Tissue/Cell Line | Ki (nM) | Citation(s) |

| Substance P | NK1 | Rat | Brain | 0.1-0.5 | |

| Substance P | NK2 | Rat | Duodenum | 300-1000 | |

| Substance P | NK3 | Rat | Cerebral Cortex | >1000 | |

| SP(4-11) | NK1 | Guinea Pig | Ileum | 1.2 | |

| SP(5-11) | NK1 | Guinea Pig | Ileum | 2.5 | |

| SP(6-11) | NK1 | Guinea Pig | Ileum | 8.0 | |

| SP(7-11) | NK1 | Guinea Pig | Ileum | 30 | |

| SP(8-11) | NK1 | Guinea Pig | Ileum | >1000 | |

| SP(1-7) | NK1 | Mouse | Spinal Cord | No significant binding |

Note: Data has been collated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Functional Potencies (EC50/ED50) of Substance P Fragments

| Peptide Fragment | Assay | Tissue/Preparation | Species | Potency (EC50/ED50 in nM) | Citation(s) |

| Substance P | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 1-5 | |

| SP(4-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 2-10 | |

| SP(5-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 5-20 | |

| SP(6-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 20-100 | |

| SP(7-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 100-500 | |

| SP(1-7) | Analgesia (Tail-flick test) | In vivo (intrathecal) | Rat | Not applicable (modulatory) |

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments used in the discovery and characterization of Substance P fragments.

Radioligand Binding Assay for Neurokinin Receptors

This protocol is used to determine the binding affinity of Substance P fragments for neurokinin receptors.

Objective: To quantify the binding affinity (Ki) of unlabeled Substance P fragments by their ability to compete with a radiolabeled ligand for binding to NK1, NK2, or NK3 receptors.

Materials:

-

Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 agonist.

-

Membrane Preparation: Homogenates from tissues or cells expressing the neurokinin receptor of interest (e.g., rat brain for NK1).

-

Unlabeled Ligands: Substance P, N- and C-terminal fragments, and other test compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Unlabeled ligand at various concentrations.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Guinea Pig Ileum Bioassay for Contractile Activity

This classic bioassay is used to measure the contractile (spasmogenic) activity of Substance P and its C-terminal fragments.

Objective: To determine the potency (EC50) of Substance P fragments by measuring their ability to induce contraction of the isolated guinea pig ileum.

Materials:

-

Guinea Pig: Male, 250-350g.

-

Tyrode's Solution: Physiological salt solution.

-

Organ Bath: With a capacity of 10-20 ml, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic Transducer and Recording System.

-

Substance P and its fragments.

Procedure:

-

Tissue Preparation: Humanely euthanize the guinea pig. Isolate a segment of the terminal ileum and place it in Tyrode's solution.

-

Mounting: Mount a 2-3 cm segment of the ileum in the organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isotonic transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

-

Dose-Response Curve:

-

Add increasing concentrations of the test peptide to the organ bath in a cumulative or non-cumulative manner.

-

Record the contractile response for each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly between doses (for non-cumulative addition) or after the final dose.

-

-

Data Analysis: Plot the magnitude of the contraction against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

In Vivo Analgesia Assessment: The Rat Tail-Flick Test

This behavioral assay is used to evaluate the nociceptive or antinociceptive effects of Substance P fragments in a living animal model.

Objective: To measure the effect of intrathecally administered Substance P fragments on the latency of a rat to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Rats: Male Sprague-Dawley or Wistar, with chronically implanted intrathecal catheters.

-

Tail-Flick Analgesia Meter: With a radiant heat source.

-

Substance P and its fragments dissolved in artificial cerebrospinal fluid (aCSF).

Procedure:

-

Acclimatization: Acclimatize the rats to the testing apparatus to minimize stress-induced analgesia.

-

Baseline Latency: Gently restrain the rat and place its tail over the radiant heat source. Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administration of Test Substance: Administer a defined volume of the test peptide solution or vehicle (aCSF) through the intrathecal catheter.

-

Post-Injection Latencies: Measure the tail-flick latency at several time points after injection (e.g., 1, 5, 15, 30, and 60 minutes).

-

Data Analysis: Express the results as the tail-flick latency in seconds or as a percentage of the maximum possible effect (%MPE). Compare the latencies after peptide administration to the baseline and vehicle control values to determine if the peptide has a pro-nociceptive (decreased latency) or anti-nociceptive (increased latency) effect.

Visualizing the Molecular and Experimental Landscape

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Substance P fragments.

Signaling Pathways

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Substance P Fragment Characterization.

Logical Relationship of SP Fragments and Activity

Caption: Structure-Activity Relationship of SP Fragments.

Conclusion and Future Directions

The discovery and subsequent characterization of Substance P fragments have profoundly expanded our understanding of the tachykinin system. The clear functional dichotomy between the N- and C-terminal fragments highlights a sophisticated endogenous mechanism for modulating neuronal and inflammatory responses. While C-terminal fragments act as direct effectors through classical neurokinin receptor pathways, N-terminal fragments serve as more subtle regulators, the full extent of whose mechanisms is still being unraveled.

For drug development professionals, this complexity presents both challenges and opportunities. The development of stable analogues of N-terminal fragments could offer novel therapeutic avenues for pain management and other neurological disorders, potentially with fewer side effects than traditional NK1 receptor antagonists. Conversely, a deeper understanding of the enzymes responsible for SP fragmentation could lead to new strategies for controlling the levels of pro-inflammatory C-terminal fragments in disease states.

Future research should focus on several key areas:

-

Deorphanizing N-terminal fragment receptors: Identifying the specific binding sites or receptors through which N-terminal fragments exert their effects is a critical next step.

-

Mapping the SP metabolome in disease: A comprehensive analysis of the relative abundance of different SP fragments in various pathological conditions could reveal novel biomarkers and therapeutic targets.

-

Developing fragment-specific pharmacological tools: The creation of highly selective agonists and antagonists for specific SP fragments will be instrumental in dissecting their precise physiological roles.

References

Substance P (2-11): A Technical Guide to its Binding Affinity for NK1 vs. NK2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the Substance P fragment, Substance P (2-11), for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This document provides a comprehensive overview of the available binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.

Introduction

Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand with the highest affinity for the neurokinin-1 (NK1) receptor.[1][2] It also demonstrates a significantly lower affinity for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors.[1] The biological activity of Substance P and its fragments is primarily mediated through these G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. The C-terminal region of Substance P is crucial for its biological activity, and fragments containing this region, such as Substance P (2-11), are of significant interest in pharmacological research. This guide focuses on the comparative binding affinity of the C-terminal fragment Substance P (2-11) for NK1 and NK2 receptors, providing valuable insights for drug design and development targeting the tachykinin system.

Data Presentation: Binding Affinity of Substance P and its Fragments

One study reported that the full-length Substance P binds to the NK2 receptor with a 1700-fold lower affinity compared to the NK1 receptor. It is well-established that the C-terminal sequence of Substance P is the primary determinant of its binding to neurokinin receptors. Therefore, it is highly probable that Substance P (2-11) retains this significant preference for the NK1 receptor.

For illustrative purposes, the table below includes binding data for the full-length Substance P and a related C-terminal fragment, highlighting the general trend of NK1 selectivity.

| Ligand | Receptor | Species | Cell Line | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| Substance P | NK1 | Rat | CHO | Radioligand Binding | 0.17 | - |

| Substance P | NK2 | Rat | CHO | Radioligand Binding | - | >1000 |

| [Sar⁹,Met(O₂)¹¹]-SP | NK1 | Guinea Pig | - | Functional Assay | - | 0.34 |

| Substance P (4-11) | NK1 | - | - | - | Highly Selective | - |

Note: The data presented are compiled from various sources and should be interpreted with caution due to differences in experimental conditions. The high selectivity of C-terminal fragments like Substance P (4-11) for the NK1 receptor further supports the expected high selectivity of Substance P (2-11).[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for ligands such as Substance P (2-11) is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human NK1 or NK2 receptor.[4]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor. For NK1 receptor assays, [¹²⁵I]-Tyr⁸-Substance P or [³H]-Substance P are commonly used. For NK2 receptor assays, a selective radiolabeled antagonist is often preferred.

-

Competitor Ligand: Unlabeled Substance P (2-11).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail to prevent peptide degradation, and a source of divalent cations (e.g., 5 mM MgCl₂).

-

Wash Buffer: Assay buffer, often supplemented with a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Filter Plates: With glass fiber filters pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Cell Harvester: For rapid filtration of the assay mixture.

-

Scintillation Counter: For quantifying radioactivity.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

-

Cell Culture and Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the target receptor (NK1 or NK2) to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor, Substance P (2-11), to the wells.

-

For determining non-specific binding, add a high concentration of a known, unlabeled NK1 or NK2 ligand to a set of wells.

-

For determining total binding, add only the assay buffer.

-

-

Incubation:

-

Add a constant, low concentration (typically at or below the K₋d value) of the radioligand to all wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ (inhibition constant) for Substance P (2-11) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Signaling Pathways

The binding of an agonist like Substance P (2-11) to NK1 or NK2 receptors initiates intracellular signaling cascades. Both receptors are coupled to G proteins, primarily of the Gq/11 family, leading to the activation of phospholipase C (PLC).

NK1 Receptor Signaling Pathway

Upon activation by Substance P (2-11), the NK1 receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers lead to a variety of downstream cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.

NK2 Receptor Signaling Pathway

The primary signaling pathway for the NK2 receptor is also through Gq/11 and the activation of phospholipase C, similar to the NK1 receptor.

While Substance P (2-11) has a much lower affinity for the NK2 receptor, binding can still elicit a similar signaling cascade through the Gq/11-PLC pathway, leading to an increase in intracellular calcium and activation of PKC. The physiological relevance of this interaction is dependent on the local concentrations of the peptide.

Conclusion

Substance P (2-11), as a C-terminal fragment of Substance P, exhibits a pronounced binding preference for the NK1 receptor over the NK2 receptor. This selectivity is a key characteristic of the parent molecule and is retained in its biologically active fragments. The methodologies outlined in this guide for radioligand binding assays provide a robust framework for quantifying these binding affinities. Understanding the differential affinity of Substance P (2-11) for NK1 and NK2 receptors, along with their respective signaling pathways, is fundamental for the development of selective therapeutic agents targeting the tachykinin system for a variety of pathological conditions, including pain, inflammation, and mood disorders. Further research to determine the precise quantitative binding affinities of Substance P (2-11) will be invaluable for the continued exploration of its pharmacological potential.

References

- 1. jneurology.com [jneurology.com]

- 2. The Role of Substance P and NK1 Receptors in Mild to Severe Traumatic Brain Injury: From CTE to ICP [mdpi.com]

- 3. abmole.com [abmole.com]

- 4. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P (2-11) downstream signaling pathways

An In-depth Technical Guide to the Downstream Signaling Pathways of Substance P (2-11)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream signaling pathways activated by Substance P (2-11), a significant C-terminal fragment of the neuropeptide Substance P (SP). The content herein delves into receptor interactions, key signaling cascades, quantitative data on ligand-receptor interactions, and detailed experimental methodologies.

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, encoded by the TAC1 gene.[1][2] It is a potent modulator of neuroinflammation, pain transmission, and cellular proliferation.[2][3] SP is metabolized into various N- and C-terminal fragments, which can exhibit distinct biological activities.[4] Substance P (2-11) is one such C-terminal fragment that retains significant biological activity, primarily through its interaction with the Neurokinin-1 receptor (NK1R).

Receptor Interaction: The Neurokinin-1 Receptor (NK1R)

Substance P and its C-terminal fragments, including SP (2-11), exert their effects by binding to G-protein coupled receptors (GPCRs), with the highest affinity for the Neurokinin-1 receptor (NK1R). The binding of SP to NK1R is a critical step in initiating a cascade of intracellular signaling events. The C-terminus of SP is crucial for receptor activation. While full-length SP shows the highest affinity, C-terminal fragments like SP (2-11) are also potent ligands for NK1R.

Core Downstream Signaling Pathways of Substance P (2-11)

Upon binding of Substance P (2-11) to the NK1R, several key downstream signaling pathways are activated. These pathways are primarily mediated by the coupling of the receptor to various heterotrimeric G proteins, including Gq/11 and Gs.

Gq/11 - PLC - IP3/DAG Pathway and Calcium Mobilization

The canonical signaling pathway for NK1R activation involves the Gq/11 family of G proteins.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a hallmark of NK1R activation and can be measured to quantify receptor activity.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream targets, influencing cellular processes like proliferation and inflammation.

Caption: Gq/11-PLC-IP3/DAG signaling pathway activated by Substance P (2-11).

Gs - Adenylyl Cyclase - cAMP Pathway

While the Gq pathway is predominant, NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). However, a critical finding is that N-terminally truncated SP metabolites, including SP (2-11), exhibit diminished efficacy and potency in stimulating cAMP accumulation compared to full-length SP, while retaining their ability to induce calcium mobilization. This suggests that SP fragments can act as biased agonists, preferentially activating the Gq pathway over the Gs pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the NK1R by SP and its fragments leads to the stimulation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

β-Arrestin Scaffolding: Following receptor activation, β-arrestin is recruited to the NK1R. β-arrestin acts as a scaffold protein, forming a complex with components of the MAPK cascade, such as Raf-1 and MEK, which facilitates the activation of ERK1/2. This scaffolding mechanism can influence the subcellular localization and specificity of ERK signaling.

-

Cellular Outcomes: The activation of the ERK1/2 pathway is a key driver of cellular proliferation, migration, and anti-apoptotic effects observed in response to SP.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial downstream effector of NK1R signaling.

-

PI3K Activation: NK1R activation can lead to the stimulation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Anti-Apoptotic Effects: The PI3K/Akt pathway is a major cell survival pathway, and its activation by SP contributes to the suppression of apoptosis in various cell types, including cancer cells.

NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its activation is modulated by NK1R signaling. SP can induce the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines. This activation can be dependent on upstream signals from the MAPK and PI3K/Akt pathways.

Caption: Overview of Substance P (2-11) downstream signaling pathways.

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize key quantitative parameters for Substance P and its fragments interacting with the NK1R.

Table 1: Binding Affinities (Kd) of SP Analogs to NK1R

| Ligand | Cell Line/Tissue | Kd (nM) | Reference |

| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat Brain Membranes | 1.4 ± 0.5 | |

| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11) | U373 MG Glioblastoma Cells | 11.23 ± 1.63 | |

| [¹⁷⁷Lu]DOTA-SP(4–11) | U373 MG Glioblastoma Cells | 19.53 ± 2.65 | |

| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | U373 MG Glioblastoma Cells | 20.93 ± 3.49 |

Table 2: Potency (EC50) for Second Messenger Activation

| Ligand | Assay | Cell Line | -log EC50 (M) | EC50 (nM) | Reference |

| Substance P | [Ca²⁺]i Mobilization | HEK293 | 8.5 ± 0.3 | 3.16 | |

| Substance P | cAMP Accumulation | HEK293 | 7.8 ± 0.1 | 15.85 | |

| SP (2-11) | cAMP Accumulation | HEK293 | 7.4 ± 0.08 | 39.81 | |

| SP (3-11) | cAMP Accumulation | HEK293 | 7.14 ± 0.06 | 72.44 | |

| SP (5-11) | cAMP Accumulation | HEK293 | 6.2 ± 0.05 | 630.96 | |

| SP (6-11) | cAMP Accumulation | HEK293 | 5.7 ± 0.09 | 1995.26 | |

| SP (6-11) | Gs Signaling | HEK293 | 16-fold less potent than SP | - |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature.

Calcium Mobilization Assay (FLIPR Assay)

This assay measures the change in intracellular calcium concentration following receptor activation.

-

Cell Culture and Plating:

-

Transiently transfect HEK293T cells with the NK1R plasmid using a suitable transfection agent (e.g., Lipofectamine 2000).

-

After 24 hours, resuspend the transfected cells in phenol-red-free DMEM with 1% dialyzed FBS.

-

Seed the cells (e.g., 5 x 10⁴ cells/well) onto black-walled, clear-bottom poly-D-lysine-coated 96-well plates and incubate overnight.

-

-

Dye Loading:

-

Remove the culture medium.

-

Add 100 µL of Fluo-4 NW (no-wash) dye containing probenecid (2.5 mM) to each well.

-

Incubate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Place the plate into a Fluorescence Imaging Plate Reader (FLIPR).

-

Add SP (2-11) or other test ligands at various concentrations.

-

Record the fluorescence signal for approximately 220 seconds.

-

-

Analysis:

-

Calculate the relative change in intracellular calcium (ΔRFU).

-

Normalize the signal to protein concentration, determined by a BCA assay.

-

Express results as a percentage change relative to the response of a reference agonist like full-length SP.

-

Caption: Experimental workflow for a Calcium Mobilization (FLIPR) Assay.

cAMP Assay (GloSensor Assay)

This bioluminescence-based assay measures changes in intracellular cAMP levels.

-

Cell Culture and Transfection:

-

Plate HEK293T cells stably expressing the GloSensor-22F cAMP biosensor into 100-mm dishes.

-

The next day, transiently transfect the cells with the NK1R plasmid using Lipofectamine 2000.

-

After 24 hours of incubation, plate the transfected cells (e.g., 50,000/well) into a white-walled, clear-bottom 96-well plate.

-

-

Assay Procedure:

-

The following day, rinse cells with an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES).

-

Add 50 µL/well of GloSensor cAMP Reagent and incubate at room temperature for 2 hours. Add a phosphodiesterase inhibitor like IBMX (100 µM) after the first hour to prevent cAMP degradation.

-

-

Data Acquisition:

-

Equilibrate the plate to room temperature.

-

Measure baseline luminescence using a plate reader.

-

Add SP (2-11) or other test ligands.

-

Measure luminescence every 2 minutes for 30 minutes.

-

-

Analysis:

-

Calculate the fold change in luminescence over baseline for each concentration.

-

Plot dose-response curves to determine EC50 values.

-

Caption: Experimental workflow for a GloSensor cAMP Assay.

Electrophysiological Recordings

Electrophysiology is used to study the effects of SP fragments on neuronal excitability.

-

Preparation:

-

Prepare acute brain or spinal cord slices from rats.

-

Maintain slices in an artificial cerebrospinal fluid (aCSF) solution.

-

-

Recording:

-

Perform whole-cell patch-clamp recordings from identified neurons (e.g., deep dorsal horn neurons).

-

Record baseline membrane potential and synaptic activity.

-

-

Drug Application:

-

Bath-apply SP (2-11) or a selective NK1R agonist (e.g., [Sar⁹,Met(O₂)¹¹]-SP) at a known concentration (e.g., 2 µM).

-

Record changes in membrane potential, input resistance, and action potential firing frequency.

-

-

Analysis:

-

Measure the peak amplitude of the induced current or the change in firing rate.

-

Determine the reversal potential of the SP-induced current to identify the underlying ion channels.

-

Conclusion

Substance P (2-11), as an active C-terminal fragment of Substance P, potently activates the NK1R, leading to the stimulation of multiple downstream signaling pathways. The primary cascade involves Gq/11 coupling, leading to PLC activation and a robust increase in intracellular calcium. This fragment, however, demonstrates biased agonism, with a significantly reduced ability to stimulate the Gs-cAMP pathway compared to the full-length peptide. Furthermore, SP (2-11) engages critical pathways such as MAPK/ERK and PI3K/Akt, which are instrumental in mediating its effects on cell proliferation, survival, and inflammation. A thorough understanding of these complex and sometimes biased signaling networks is essential for researchers in neuroscience and oncology and is paramount for the rational design of novel therapeutics targeting the NK1R system.

References

An In-depth Technical Guide to the Biological Functions of Substance P C-terminal Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Upon enzymatic cleavage, SP yields several biologically active C-terminal fragments. These fragments, varying in length, retain the ability to interact with and activate NK1Rs, often exhibiting distinct signaling profiles and physiological effects compared to the parent peptide. This technical guide provides a comprehensive overview of the biological functions of SP C-terminal fragments, with a focus on their receptor interactions, signaling pathways, and physiological consequences. Detailed experimental protocols for key assays and structured data presentations are included to facilitate further research and drug development in this area.

Introduction to Substance P and its C-terminal Fragments

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1][3] The C-terminal region of SP is essential for its biological activity, with the pentapeptide sequence Phe-Phe-Gly-Leu-Met-NH2 being critical for receptor binding and activation. In vivo, SP is subject to degradation by various peptidases, leading to the formation of several C-terminal fragments, including SP(5-11), SP(6-11), and SP(7-11). These fragments are not merely inactive metabolites but possess intrinsic biological activities, capable of modulating neuronal activity, immune responses, and smooth muscle contractility.

Receptor Interactions and Binding Affinities

The primary target for SP and its C-terminal fragments is the NK1R. While the full-length peptide exhibits high affinity for NK1R, the C-terminal fragments also bind to this receptor, albeit with varying affinities. The binding affinity is a critical determinant of the biological potency of these fragments.

Quantitative Data: Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various SP C-terminal fragments for the NK1 receptor. This data has been compiled from multiple studies to provide a comparative overview.

| Peptide Fragment | Sequence | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |

| Substance P (1-11) | RPKPQQFFGLM-NH2 | ~0.1 - 1 | ~0.05 - 5 | Radioligand Binding, Inositol Phosphate Accumulation, Calcium Mobilization | |

| Substance P (5-11) | QFFGLM-NH2 | Moderate | ~5 - 50 | Inositol Phosphate Accumulation | |

| Substance P (6-11) | pQFFGLM-NH2 | ~1 - 10 | ~4 | Inositol Phosphate Accumulation | |

| Substance P (7-11) | FFGLM-NH2 | Weak | >1000 | Calcium Mobilization | |

| Septide | [pGlu6,Pro9]SP(6-11) | ~3000 (weak competitor of [3H]SP) | ~5 | Inositol Phosphate Accumulation |

Note: Ki and EC50 values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Signaling Pathways of Substance P C-terminal Fragments

Activation of the NK1R by SP and its C-terminal fragments initiates a cascade of intracellular signaling events. The NK1R is known to couple to multiple G proteins, primarily Gαq/11 and Gαs, leading to the activation of distinct second messenger systems. This dual signaling capability allows for a complex and nuanced cellular response.

Gαq/11-mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The canonical signaling pathway for the NK1R involves its coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, neurotransmitter release, and gene expression.

Caption: Gαq/11-mediated signaling pathway activated by SP C-terminal fragments.

Gαs-mediated Pathway: Adenylyl Cyclase Activation and cAMP Production

In addition to Gαq/11 coupling, the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including transcription factors, to modulate gene expression and other cellular functions. Interestingly, some studies suggest that certain C-terminal fragments may exhibit biased agonism, preferentially activating one pathway over the other.

Caption: Gαs-mediated signaling pathway activated by SP C-terminal fragments.

Physiological Functions

The activation of NK1Rs by SP C-terminal fragments translates into a wide range of physiological effects throughout the body.

-

Pain Modulation: In the spinal cord, SP and its fragments are involved in the transmission of nociceptive signals. Intrathecal administration of certain C-terminal fragments has been shown to modulate pain responses in animal models like the tail-flick test.

-

Neurogenic Inflammation: SP released from sensory nerve endings contributes to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and immune cell recruitment. C-terminal fragments can also elicit inflammatory responses.

-

Smooth Muscle Contraction: SP and its C-terminal fragments are potent spasmogens, causing contraction of smooth muscle in the gastrointestinal tract, respiratory tract, and urinary bladder.

-

Neurotransmitter Release: In the central nervous system, SP fragments can modulate the release of other neurotransmitters, such as dopamine and acetylcholine, in brain regions like the nucleus accumbens and striatum.

-

Behavioral Effects: Microinjections of SP fragments into specific brain regions can induce behavioral changes, including anxiety-like behaviors and alterations in locomotor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of SP C-terminal fragments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SP fragments for the NK1R.

-

Objective: To measure the displacement of a radiolabeled ligand from the NK1R by unlabeled SP C-terminal fragments.

-

Materials:

-

Cell membranes expressing NK1R (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]SP or [125I]Bolton-Hunter SP)

-

Unlabeled SP C-terminal fragments (at various concentrations)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled SP fragment in binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the SP fragment that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of SP fragments to induce an increase in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq/11 activation.

-

Objective: To quantify the change in [Ca2+]i in response to stimulation with SP C-terminal fragments.

-

Materials:

-

Cells expressing NK1R (e.g., HEK293 or U373 MG cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

SP C-terminal fragments

-

Fluorescence plate reader or microscope with imaging capabilities

-

-

Procedure:

-

Culture NK1R-expressing cells on a suitable plate (e.g., 96-well black-walled, clear-bottom plate).

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Measure the baseline fluorescence of the cells.

-

Add the SP C-terminal fragment at various concentrations to the cells.

-

Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.

-

Calculate the peak increase in [Ca2+]i or the area under the curve to determine the response.

-

Generate a dose-response curve and calculate the EC50 value.

-

Caption: Experimental workflow for an intracellular calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a measure of PLC activity by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

-

Objective: To measure the accumulation of IP1 in response to NK1R activation by SP C-terminal fragments.

-

Materials:

-

Cells expressing NK1R

-

Cell culture medium containing myo-[3H]inositol

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase)

-

SP C-terminal fragments

-

Anion exchange chromatography columns

-

Scintillation cocktail and counter

-

-

Procedure:

-

Label the cellular phosphoinositide pool by incubating NK1R-expressing cells with myo-[3H]inositol for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells in stimulation buffer containing LiCl for a short period.

-

Stimulate the cells with SP C-terminal fragments for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

-

Extract the inositol phosphates from the cells.

-

Separate the inositol phosphates using anion exchange chromatography.

-

Elute and quantify the amount of [3H]IP1 using a scintillation counter.

-

Generate a dose-response curve and calculate the EC50 value.

-

Conclusion

The C-terminal fragments of Substance P are not merely degradation products but are biologically active peptides that play significant roles in a variety of physiological processes. Their ability to activate the NK1R, often with distinct signaling profiles compared to the full-length peptide, highlights the complexity of the tachykinin system. A thorough understanding of the structure-activity relationships, receptor interactions, and signaling pathways of these fragments is crucial for the development of novel therapeutics targeting the NK1R for the treatment of pain, inflammation, and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the activity of these intriguing neuropeptide fragments.

References

Substance P (2-11): A Technical Guide on its Role as a Neurotransmitter and Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The C-terminal fragment of Substance P is crucial for its biological activity. This technical guide focuses on the Substance P fragment spanning amino acids 2 to 11, denoted as Substance P (2-11). This fragment has demonstrated biological activity, including contractile effects on smooth muscle and the ability to influence the permeability of the blood-brain barrier. This guide provides a comprehensive overview of the synthesis, purification, and biological characterization of Substance P (2-11), including detailed experimental protocols, quantitative data, and visualization of its signaling pathways.

Data Presentation: Quantitative Analysis of Substance P (2-11) Activity

The biological activity of Substance P (2-11) has been characterized through various in vitro assays. The following tables summarize the available quantitative data regarding its potency in functional assays.

| Ligand | Assay | Cell Line | Parameter | Value | Reference |

| Substance P (2-11) | Intracellular Calcium ([Ca²⁺]i) Mobilization | HEK293T cells expressing hNK1R | -log ED₅₀ (M) | 7.4 ± 0.08 | [1] |

| Substance P | Intracellular Calcium ([Ca²⁺]i) Mobilization | HEK293T cells expressing hNK1R | -log EC₅₀ (M) | 8.5 ± 0.3 | [2] |

Table 1: Potency of Substance P (2-11) in inducing intracellular calcium mobilization.

| Ligand | Assay | Cell Line | Parameter | Value | Reference |

| Substance P (2-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log ED₅₀ (M) | Reduced activity | [1] |

| Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC₅₀ (M) | 7.8 ± 0.1 | [2] |

Table 2: Potency of Substance P (2-11) in stimulating cAMP accumulation. While a specific value is not provided, the study indicates significantly reduced activity compared to full-length Substance P.

| Ligand | Cross-Reactivity (%) |

| Substance P (2-11) | 81.2 |

| Substance P (3-11) | 100 |

| Substance P (4-11) | 100 |

| Substance P (5-11) | 100 |

| Substance P (6-11) | <5 |

| Substance P (7-11) | <0.01 |

Table 3: Cross-reactivity of Substance P fragments in a competitive enzyme-linked immunosorbent assay (ELISA). Data from a commercial assay kit indicates the antibody's ability to recognize various SP fragments.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of Substance P (2-11).

Synthesis and Purification of Substance P (2-11)

Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides like Substance P (2-11). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow:

Solid-phase synthesis workflow for Substance P (2-11).

Protocol:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to ensure completion.

-

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the Substance P (2-11) sequence (Pro-Lys(Boc)-Pro-Gln(Trt)-Gln(Trt)-Phe-Phe-Gly-Leu-Met).

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

-

Purification:

-

Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by RP-HPLC on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

-

Analysis: Confirm the identity and purity of the synthesized Substance P (2-11) by mass spectrometry (MS) and analytical RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.

Guinea Pig Ileum Contraction Assay

Principle: This bioassay measures the contractile response of the guinea pig ileum, a smooth muscle preparation rich in NK1 receptors, to Substance P (2-11). The magnitude of the contraction is proportional to the agonist's activity.

Experimental Workflow:

Guinea pig ileum contraction assay workflow.

Protocol:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by flushing with Krebs-bicarbonate solution.

-

Mounting: Mount a 2-3 cm segment of the ileum longitudinally in a 10-20 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.

-

Contraction Measurement:

-

Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of Substance P (2-11) to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.

-

-

Data Analysis: Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the resulting sigmoidal curve.

Intracellular Calcium Mobilization Assay

Principle: This assay measures the ability of Substance P (2-11) to activate the NK1 receptor and trigger the release of intracellular calcium. This is a common functional assay for GPCRs that couple to the Gq signaling pathway.

Experimental Workflow:

Intracellular calcium mobilization assay workflow.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor in appropriate media. Seed the cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.

-

Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Calcium Measurement:

-

Wash the cells with HBSS to remove extracellular dye.

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Add varying concentrations of Substance P (2-11) to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways of Substance P (2-11)

Substance P and its fragments, including SP (2-11), exert their effects by binding to neurokinin receptors, with a preference for the NK1 receptor. The NK1 receptor is a G protein-coupled receptor that can activate multiple signaling cascades.

Gq/11-Mediated Pathway

The canonical signaling pathway for the NK1 receptor involves coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gq/11-mediated signaling pathway of Substance P (2-11).

Gs-Mediated Pathway

In addition to the Gq/11 pathway, there is evidence that the NK1 receptor can also couple to the Gs family of G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Studies have shown that while full-length Substance P can activate this pathway, N-terminally truncated fragments like SP (2-11) have significantly reduced efficacy in stimulating cAMP production.

Gs-mediated signaling pathway of Substance P (2-11).

Conclusion

Substance P (2-11) is a biologically active fragment of Substance P that primarily acts through the NK1 receptor. It demonstrates potent activity in stimulating the Gq/11-PLC-calcium signaling pathway, while its ability to activate the Gs-adenylyl cyclase-cAMP pathway is significantly attenuated compared to the full-length peptide. This differential signaling profile suggests that SP (2-11) may have distinct physiological roles and represents an interesting target for further investigation in drug development. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to elucidate the complex pharmacology of Substance P and its fragments.

References

The Role of Substance P (2-11) in Pain Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in the transmission of pain signals.[1][2][3][4] Primarily acting through the neurokinin-1 (NK1) receptor, SP is released from the central and peripheral terminals of primary afferent neurons in response to noxious stimuli, contributing to both the immediate sensation of pain and the development of central sensitization, a state of heightened neuronal excitability in the spinal cord that underlies chronic pain conditions.[5] While the full-length Substance P (1-11) has been extensively studied, the biological activities of its various fragments, generated through metabolic processes, are gaining increasing attention for their potential modulatory roles in nociception. This technical guide focuses specifically on the N-terminally truncated fragment, Substance P (2-11) (SP(2-11)), and its involvement in pain transmission.